molecular formula C13H26N2O2 B13893598 tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate

tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate

Cat. No.: B13893598
M. Wt: 242.36 g/mol
InChI Key: IJMXZRPFEUIWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclobutylamino group, and a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized carbamates and amines .

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit biological activity that can be harnessed for therapeutic purposes .

Medicine: In medicine, this compound is investigated for its potential use in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the treatment of certain diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate is unique due to its combination of a tert-butyl group, a cyclobutylamino group, and a butan-2-yl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate

InChI

InChI=1S/C13H26N2O2/c1-5-10(9-14-11-7-6-8-11)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)

InChI Key

IJMXZRPFEUIWHI-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC1CCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.